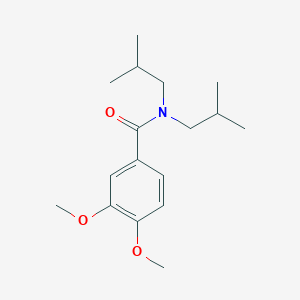
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic effects. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, URB597 increases the levels of endocannabinoids, which are known to have various physiological and psychological effects.
Mécanisme D'action
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are known to have various physiological and psychological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been shown to increase the levels of endocannabinoids in the body, leading to various physiological and psychological effects. These effects include pain relief, anti-inflammatory effects, and mood regulation. 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels in the body. However, 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide also has some limitations, including its relatively short half-life and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide, including its potential use in the treatment of various medical conditions and its potential as a neuroprotective agent. Further research is needed to fully understand the mechanisms of action of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide and its potential therapeutic effects. Additionally, the development of new and more selective FAAH inhibitors may lead to the development of more effective treatments for various medical conditions.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide involves several steps, including the reaction of 3,4-dimethoxybenzoyl chloride with 2-methylpropan-2-ol to form the intermediate 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide. The intermediate is then treated with sodium hydride and methyl iodide to produce 3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide.
Applications De Recherche Scientifique
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide has been studied extensively for its potential therapeutic effects in various medical conditions, including pain, anxiety, depression, and addiction. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
|---|---|
Formule moléculaire |
C17H27NO3 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3,4-dimethoxy-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C17H27NO3/c1-12(2)10-18(11-13(3)4)17(19)14-7-8-15(20-5)16(9-14)21-6/h7-9,12-13H,10-11H2,1-6H3 |
Clé InChI |
WYVTXXQWMZQQFO-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)